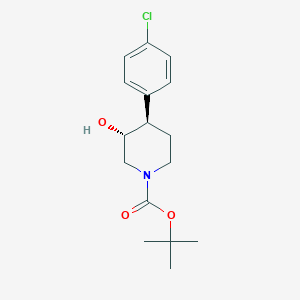
trans-Tert-butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Tert-butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a hydroxypiperidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-Tert-butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with tert-butyl 4-piperidone under basic conditions. The reaction proceeds through a series of steps, including condensation, cyclization, and reduction, to yield the desired product. Common reagents used in this synthesis include sodium borohydride and acetic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Ketone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, trans-Tert-butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate serves as a building block for the synthesis of more complex molecules. It is used in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its role as a ligand in receptor binding studies. It is also used in the design of bioactive molecules for drug discovery.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is studied as a precursor for the synthesis of pharmaceutical agents targeting various diseases.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and intermediates for agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of trans-Tert-butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with receptor sites, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- trans-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate
- cis-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate
- tert-Butyl 1-(4-(methoxycarbonyl)benzyl)azetidine-3-carboxylate
Comparison: Compared to these similar compounds, trans-Tert-butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate is unique due to its hydroxypiperidine moiety, which imparts distinct chemical and biological properties. The presence of the hydroxyl group allows for additional hydrogen bonding interactions, enhancing its potential as a ligand in biological systems.
Propriétés
Formule moléculaire |
C16H22ClNO3 |
|---|---|
Poids moléculaire |
311.80 g/mol |
Nom IUPAC |
tert-butyl (3R,4R)-4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C16H22ClNO3/c1-16(2,3)21-15(20)18-9-8-13(14(19)10-18)11-4-6-12(17)7-5-11/h4-7,13-14,19H,8-10H2,1-3H3/t13-,14+/m1/s1 |
Clé InChI |
IBHQJGAYTCBZOR-KGLIPLIRSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)O)C2=CC=C(C=C2)Cl |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


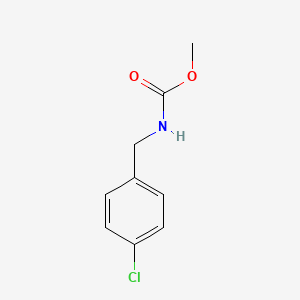


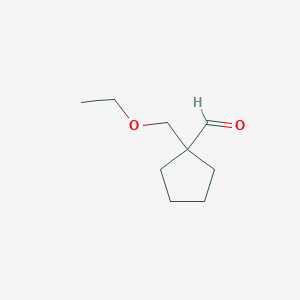
![2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-3-methylbutanamide](/img/structure/B13084215.png)

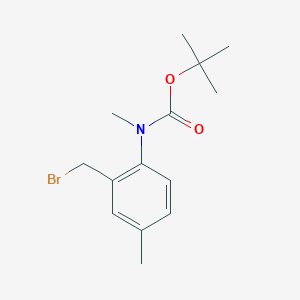
![6-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B13084229.png)
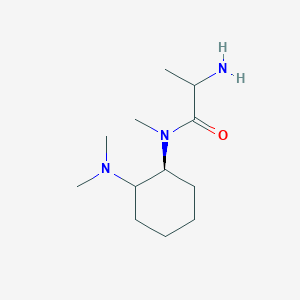
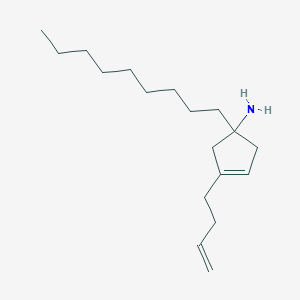

![2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]piperidin-1-yl]propan-1-one](/img/structure/B13084253.png)
![cis-Benzyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13084256.png)
![4-Acetyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13084261.png)
